4-Bromo-2-(methylsulfanyl)benzaldehyde
Overview
Description
4-Bromo-2-(methylsulfanyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7BrOS and its molecular weight is 231.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Substituted Benzaldehydes
Substituted 2-bromobenzaldehydes are synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, demonstrating the utility of 4-Bromo-2-(methylsulfanyl)benzaldehyde in organic synthesis. The process involves a three-step sequence, highlighting the compound's versatility in the selective synthesis of brominated aromatic compounds with good overall yields (Dubost et al., 2011).
Promoting Benzoin Condensation
Thiazolium-ion-based organic ionic liquids (OILs) use 4- and 5-methyl thiazole alkylated with n-butyl bromide to promote the benzoin condensation of benzaldehyde. This application demonstrates the compound's role in facilitating important organic reactions, offering insights into the development of novel catalytic systems (Davis & Forrester, 1999).
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), a derivative of bromobenzaldehyde, serves as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This application showcases the compound's potential in the controlled release of functional groups, a crucial aspect in the synthesis and modification of organic molecules (Lu et al., 2003).
Preparation and Reactions of Brominated Pyrrole Derivatives
Brominated pyrrole derivatives, including the use of bromobenzaldehydes, have been studied for their preparation and reactions under various conditions. This research highlights the compound's applicability in synthesizing heterocyclic compounds, which are significant in developing pharmaceuticals and agrochemicals (Anderson & Lee, 1965).
Synthesis of Tetrahydropyridines
The kinetics and mechanism of reaction between 4-methyl-benzaldehyde and other reactants in the presence of La(NO3)3.6H2O as a catalyst have been explored, offering insights into the synthesis of substituted tetrahydropyridines. This study provides valuable information on reaction rates and mechanisms, contributing to the understanding of complex organic reactions (Dehdab et al., 2014).
Properties
IUPAC Name |
4-bromo-2-methylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXIWZNICPQRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731341 | |
Record name | 4-Bromo-2-(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918350-11-5 | |
Record name | 4-Bromo-2-(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(methylsulfanyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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